methyl(triphenyl)phosphanium;2-phenylphenolate

Catalog No.
S13172444
CAS No.
94201-79-3
M.F
C31H27OP
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl(triphenyl)phosphanium;2-phenylphenolate

CAS Number

94201-79-3

Product Name

methyl(triphenyl)phosphanium;2-phenylphenolate

IUPAC Name

methyl(triphenyl)phosphanium;2-phenylphenolate

Molecular Formula

C31H27OP

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C19H18P.C12H10O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2-16H,1H3;1-9,13H/q+1;/p-1

InChI Key

JSRGWIPZJYONDL-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C2=CC=CC=C2[O-]

Methyl(triphenyl)phosphanium;2-phenylphenolate is a complex organophosphorus compound characterized by its unique structure, which includes a methyl group attached to a triphenylphosphonium moiety and a 2-phenylphenolate anion. The compound exhibits significant polarity and basicity due to the presence of the phosphonium ion, making it a useful reagent in organic synthesis. Its chemical formula can be represented as C26H23P\text{C}_{26}\text{H}_{23}\text{P}.

, particularly in the formation of ylides. One notable reaction involves the deprotonation of methyltriphenylphosphonium bromide to form methylenetriphenylphosphorane, which can then be used in Wittig reactions to convert carbonyl compounds into alkenes:

R2CO+Ph3PCH2R2C=CH2+Ph3PO\text{R}_2\text{CO}+\text{Ph}_3\text{PCH}_2\rightarrow \text{R}_2\text{C}=\text{CH}_2+\text{Ph}_3\text{PO}

In this reaction, the methylene group replaces the carbonyl oxygen, generating an alkene and triphenylphosphine oxide as byproducts.

The synthesis of methyl(triphenyl)phosphanium;2-phenylphenolate typically involves the following steps:

  • Preparation of Methyltriphenylphosphonium Bromide: This is achieved by reacting triphenylphosphine with methyl bromide.

    Ph3P+CH3BrPh3P+CH3Br\text{Ph}_3\text{P}+\text{CH}_3\text{Br}\rightarrow \text{Ph}_3\text{P}^+\text{CH}_3\text{Br}^-
  • Formation of the Phenolate Salt: The methyltriphenylphosphonium salt is then reacted with sodium 2-phenylphenolate, leading to the formation of the desired compound.

Methyl(triphenyl)phosphanium;2-phenylphenolate finds applications primarily in organic synthesis. Its utility as a reagent in the Wittig reaction allows for the efficient formation of alkenes from carbonyl compounds. Additionally, its potential biological activities suggest possible applications in pharmaceuticals or agrochemicals.

Interaction studies involving methyl(triphenyl)phosphanium;2-phenylphenolate may focus on its reactivity with various nucleophiles and electrophiles in organic synthesis. Understanding these interactions can provide insights into its behavior in biological systems and its potential therapeutic applications.

Methyl(triphenyl)phosphanium;2-phenylphenolate shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
MethylenetriphenylphosphoranePh₃P=CH₂Used as a Wittig reagent for alkene synthesis
Triphenylenebis(phosphonium)Ph₃P⁺-R-P⁺Ph₃ (R = alkylene)Multi-phosphonium structure, used in polymer chemistry
2-PhenylphenolC₁₄H₁₂OAntifungal properties, used as a post-harvest fungicide

Uniqueness

Methyl(triphenyl)phosphanium;2-phenylphenolate is unique due to its combination of phosphonium and phenolate functionalities, which allows it to participate in diverse

Hydrogen Bond Acceptor Count

1

Exact Mass

446.179952478 g/mol

Monoisotopic Mass

446.179952478 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

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